molecular formula C11H11NO3 B1609459 Maleanilic acid, p-methyl- CAS No. 24870-11-9

Maleanilic acid, p-methyl-

Cat. No. B1609459
CAS RN: 24870-11-9
M. Wt: 205.21 g/mol
InChI Key: VLWFSWMZGGZHGD-SREVYHEPSA-N
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Description

Molecular Structure Analysis

The molecular formula of Maleanilic acid, p-methyl- is C11H11NO3 . It is a derivative of maleic anhydride and is composed of two carboxylic acid groups .


Chemical Reactions Analysis

Maleanilic acid, p-methyl- has been used in various chemical reactions. For instance, it has been used in the field of analytical chemistry for the gravimetric analysis of zirconium and thorium. It has also been used in a Diels–Alder reaction .


Physical And Chemical Properties Analysis

Maleanilic acid, p-methyl- is a crystalline powder with a white color. The molecular weight of this compound is 205.21 g/mol. It is soluble in water and ethanol and is insoluble in ether, benzene, and chloroform.

Scientific Research Applications

Environmental Analysis

Para-methyl maleanilic acid derivatives have shown significant promise in environmental applications. Zayed and Eladly (2018) demonstrated that para-methyl and para-methoxy maleanilic acid derivatives can be used as selective chromogenic analytes for spectrophotometric analysis of heavy metal cations in water samples. This research has proven effective for the direct determination of iron (III) and chromium (III) in environmental samples, offering a simple, accurate, and sensitive method for environmental analysis (Zayed & Eladly, 2018).

Medical and Biological Research

In the field of medical research, para-methyl maleanilic acid derivatives have exhibited significant biological activities. In a study by Zayed, El-desawy, and Eladly (2019), two novel N-maleanilinic acid derivatives were found to be highly effective against various cancer cell lines, including hepatocellular carcinoma, breast carcinoma, and colon carcinoma cells. These findings indicate the potential of para-methyl maleanilic acid derivatives in cancer research and treatment (Zayed, El-desawy, & Eladly, 2019).

Analytical Chemistry

Para-methyl maleanilic acid has also been used in the field of analytical chemistry. Datta (1960) explored the use of maleanilic acids for the gravimetric analysis of zirconium and thorium, demonstrating their effectiveness as precipitating agents in inorganic analysis. This research highlights the utility of para-methyl maleanilic acid in analytical procedures for the determination of specific metal ions (Datta, 1960).

Material Science and Engineering

The application of para-methyl maleanilic acid extends into material science as well. Stewart et al. (2016) utilized maleic anhydride, a key component in the synthesis of maleanilic acid, to form cross-linked synthetic polymer hydrogels. These hydrogels have potential applications in drug delivery and tissue engineering (Stewart et al., 2016).

Safety And Hazards

While specific safety and hazard information for Maleanilic acid, p-methyl- was not found, it is generally recommended to handle laboratory chemicals with care. This includes wearing appropriate protective equipment and working in a well-ventilated area .

properties

IUPAC Name

(Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWFSWMZGGZHGD-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219864
Record name (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maleanilic acid, p-methyl-

CAS RN

24870-11-9
Record name (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24870-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, (Z)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WA Bowles - 1974 - books.google.com
Over 4,600 compounds, chiefly organic types, were evaluated using both a food acceptance test and a barrier penetration bioassay to correlate relationships between chemical …
Number of citations: 4 books.google.com

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